cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
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Overview
Description
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol It contains a cyclohexane ring substituted with a carboxylic acid group and a 4-nitrophenyl group attached via an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and esterification, to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid include:
- 4-aminohexanoylphenone
- 1-(4-nitrophenyl)-pentan-1-one
- 4’-aminooctanophenone
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyclohexane ring and a 4-nitrophenyl group. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
735274-68-7 |
---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(10-5-7-12(8-6-10)16(20)21)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m0/s1 |
InChI Key |
ZBGLYSOHRIXRFD-AAEUAGOBSA-N |
SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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